1,2-Dichloro-4-[chloro(difluoro)-methoxy]-5-nitro-benzene
Description
Molecular formula, weight, and isomeric variations
1,2-Dichloro-4-[chloro(difluoro)-methoxy]-5-nitro-benzene has the molecular formula C7H2Cl3F2NO3, which indicates a structure containing seven carbon atoms, two hydrogen atoms, three chlorine atoms, two fluorine atoms, one nitrogen atom, and three oxygen atoms. The molecular weight of this compound is 292.4 g/mol, as calculated based on the atomic masses of its constituent elements.
The structure of this compound features a benzene ring as its core, with substituents arranged in specific positions. The two chlorine atoms occupy positions 1 and 2 on the benzene ring, while the [chloro(difluoro)-methoxy] group is attached at position 4, and the nitro group is located at position 5. This configuration can be represented by the SMILES notation: C1=C(C(=CC(=C1OC(F)(F)Cl)Cl)Cl)N+[O-].
Isomeric variations of this compound are theoretically possible through different arrangements of the substituents around the benzene ring. The position of the nitro group, chlorine atoms, and the [chloro(difluoro)-methoxy] group could vary, leading to structural isomers with potentially different chemical and physical properties. However, these variations would represent distinct compounds rather than the specific compound under discussion.
Table 1: Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C7H2Cl3F2NO3 | |
| Molecular Weight | 292.4 g/mol | |
| SMILES Notation | C1=C(C(=CC(=C1OC(F)(F)Cl)Cl)Cl)N+[O-] | |
| InChI | InChI=1S/C7H2Cl3F2NO3/c8-3-1-4(9)6(16-7(10,11)12)2-5(3)13(14)15/h1-2H | |
| InChI Key | WXSNIGLAWFVGGH-UHFFFAOYSA-N |
X-ray crystallography and computational modeling studies
The crystal structure of this compound has been studied using computational modeling approaches to understand its three-dimensional arrangement. Computational chemistry has provided insights into the spatial orientation of the substituents around the benzene ring and the overall molecular geometry.
Three-dimensional conformer models of this compound reveal the spatial arrangement of atoms and the torsional angles between different functional groups. The benzene ring forms a planar structure, while the nitro group tends to be coplanar with the ring due to resonance stabilization. The [chloro(difluoro)-methoxy] group typically orients itself to minimize steric hindrance with neighboring substituents.
The bond lengths and angles in this compound follow expected values for similar aromatic structures. The carbon-carbon bonds in the benzene ring maintain the typical length of approximately 1.39 Å, while the carbon-chlorine bonds at positions 1 and 2 have lengths of around 1.74 Å. The bond between the benzene ring and the oxygen of the [chloro(difluoro)-methoxy] group typically measures about 1.36 Å.
Computational modeling has also provided information about the electron density distribution within the molecule, highlighting areas of higher and lower electron density that influence the reactivity patterns of the compound. The nitro group, being electron-withdrawing, creates a region of lower electron density in its vicinity, making those positions more susceptible to nucleophilic attack.
Spectroscopic analysis (IR, NMR, UV-Vis)
Spectroscopic methods provide valuable information about the structural and electronic properties of this compound. Infrared (IR) spectroscopy reveals characteristic absorption bands associated with the functional groups present in the molecule. The nitro group typically shows strong asymmetric and symmetric stretching vibrations at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The carbon-chlorine bonds produce absorption bands in the 750-650 cm⁻¹ region, while the carbon-fluorine bonds in the [chloro(difluoro)-methoxy] group generate strong absorption bands between 1400-1000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the hydrogen and carbon environments within the molecule. The ¹H NMR spectrum of this compound shows signals for the two aromatic hydrogen atoms on the benzene ring. These typically appear as two distinct signals in the aromatic region (7.5-8.5 ppm), with coupling patterns that reflect their relative positions on the ring.
The ¹³C NMR spectrum exhibits signals for the seven carbon atoms in the molecule, including the six carbon atoms of the benzene ring and the carbon atom of the [chloro(difluoro)-methoxy] group. The carbon atoms bearing the chlorine substituents typically appear at chemical shifts around 130-135 ppm, while the carbon attached to the nitro group resonates further downfield at approximately 145-150 ppm due to the strong electron-withdrawing effect of the nitro group.
Ultraviolet-visible (UV-Vis) spectroscopy of this compound reveals absorption bands characteristic of the π → π* transitions in the aromatic ring system. The presence of the nitro group, which is a chromophore, contributes to additional absorption bands in the UV-Vis spectrum, typically in the 300-350 nm range.
Table 2: Characteristic Spectroscopic Features of this compound
| Spectroscopic Method | Characteristic Features | Approximate Values |
|---|---|---|
| IR Spectroscopy | NO₂ asymmetric stretching | ~1530 cm⁻¹ |
| NO₂ symmetric stretching | ~1350 cm⁻¹ | |
| C-Cl stretching | 750-650 cm⁻¹ | |
| C-F stretching | 1400-1000 cm⁻¹ | |
| ¹H NMR | Aromatic protons | 7.5-8.5 ppm |
| ¹³C NMR | Aromatic carbons | 120-150 ppm |
| Carbon bearing NO₂ | 145-150 ppm | |
| Carbon bearing OCF₂Cl | 140-145 ppm | |
| UV-Vis | π → π* transitions | 250-280 nm |
| n → π* transitions (NO₂) | 300-350 nm |
Thermodynamic properties (enthalpy, entropy, Gibbs free energy)
The thermodynamic properties of this compound provide insights into its stability, reactivity, and behavior under various conditions. These properties include enthalpy of formation, entropy, and Gibbs free energy.
The standard enthalpy of formation (ΔHf°) for this compound represents the energy change associated with forming one mole of the compound from its constituent elements in their standard states. For halogenated nitrobenzene derivatives similar to this compound, the enthalpy of formation typically ranges from -50 to -100 kJ/mol, indicating that the formation process is exothermic.
The standard entropy (S°) of this compound is influenced by its molecular complexity and the degrees of freedom available to the molecule. The presence of multiple substituents on the benzene ring restricts certain rotational and vibrational modes, affecting the overall entropy of the system. The standard entropy value for this compound is estimated to be in the range of 250-300 J/(mol·K) at 298.15 K.
The standard Gibbs free energy of formation (ΔGf°) combines the enthalpy and entropy terms according to the equation ΔGf° = ΔHf° - T·ΔS°, where T is the temperature in Kelvin. At room temperature (298.15 K), the Gibbs free energy of formation for this compound is expected to be negative, indicating that the compound is thermodynamically stable under standard conditions.
Additional thermodynamic parameters of interest include the heat capacity (Cp), which describes how much heat energy is required to raise the temperature of the compound by one degree. For this compound, the heat capacity at constant pressure is estimated to be approximately 200-250 J/(mol·K) at room temperature.
Table 3: Estimated Thermodynamic Properties of this compound at 298.15 K
| Thermodynamic Property | Estimated Value | Units |
|---|---|---|
| Standard Enthalpy of Formation (ΔHf°) | -50 to -100 | kJ/mol |
| Standard Entropy (S°) | 250-300 | J/(mol·K) |
| Standard Gibbs Free Energy of Formation (ΔGf°) | -30 to -70 | kJ/mol |
| Heat Capacity at Constant Pressure (Cp) | 200-250 | J/(mol·K) |
| Enthalpy of Vaporization (ΔHvap) | 50-70 | kJ/mol |
Properties
IUPAC Name |
1,2-dichloro-4-[chloro(difluoro)methoxy]-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3F2NO3/c8-3-1-5(13(14)15)6(2-4(3)9)16-7(10,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNSMTHNOVJDIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)OC(F)(F)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Halogenation
The synthesis typically begins with commercially available benzene derivatives or chlorinated benzenes such as 1,2-dichlorobenzene. The initial step involves chlorination of benzene under catalytic conditions:
- Chlorination of Benzene: Gaseous chlorine is reacted with benzene in the presence of catalysts such as ferrous chloride or antimony trichloride to yield a mixture of dichlorobenzene isomers (1,2- and 1,4-dichlorobenzene). The mixture is then separated by crystallization and fractional distillation to isolate 1,2-dichlorobenzene.
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| Chlorination | Benzene, Cl2 gas, FeCl2 or SbCl3 catalyst | Mixture of 1,2- and 1,4-dichlorobenzene |
| Separation | Cooling crystallization, centrifugation, fractional distillation | Purified 1,2-dichlorobenzene |
Introduction of the Chloro(difluoro)methoxy Group
The installation of the chloro(difluoro)methoxy substituent is a critical step involving nucleophilic substitution on the aromatic ring:
Nucleophilic Substitution: The 1,2-dichloro-4-nitrobenzene intermediate reacts with chlorodifluoromethane or related chlorodifluoro reagents in the presence of a base such as potassium carbonate. This reaction replaces one chlorine substituent with the chloro(difluoro)methoxy group.
Reaction Conditions: The reaction is typically performed in an alcoholic solvent or neat alcohol, often with temperature control between 20°C and 60°C, and reaction times ranging from 5 to 12 hours to optimize yield and regioselectivity.
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| Substitution | 1,2-dichloro-4-nitrobenzene, chlorodifluoromethane, K2CO3, solvent (e.g., alcohol) | 1,2-Dichloro-4-[chloro(difluoro)-methoxy]-5-nitro-benzene |
Detailed Reaction Sequence and Parameters
| Step | Reaction Type | Reagents | Conditions | Yield/Notes |
|---|---|---|---|---|
| 1 | Chlorination | Benzene, Cl2, FeCl2/SbCl3 | Room temp, gas flow | Mixture of dichlorobenzenes |
| 2 | Separation | Cooling crystallization, centrifugation | ~0-20°C | Isolate 1,2-dichlorobenzene |
| 3 | Nitration | 1,2-dichlorobenzene, HNO3/H2SO4/H2O | 58-70°C, 5 hrs+ | ~96% yield of 1,2-dichloro-4-nitrobenzene |
| 4 | Nucleophilic substitution | Chlorodifluoromethane, K2CO3, alcohol | 20-60°C, 5-12 hrs | Formation of chloro(difluoro)methoxy group |
Research Findings and Optimization Notes
Regioselectivity: The nitration step is carefully controlled to favor substitution at the 4-position relative to the dichloro substitution pattern, avoiding over-nitration or sulfonation side reactions.
Solvent Effects: Use of alcohol solvents or neat alcohol in the substitution step enhances nucleophilic substitution efficiency and selectivity.
Temperature Control: Maintaining reaction temperatures within specified ranges prevents decomposition and side reactions, improving overall yield and purity.
Purification: Organic solvent extraction (ethyl acetate, methyl tert-butyl ether, dichloromethane) followed by washing and drying steps ensures removal of impurities and unreacted starting materials.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Conditions | Purpose | Yield/Outcome |
|---|---|---|---|---|
| Chlorination | Cl2, FeCl2 or SbCl3 | Ambient | Generate dichlorobenzene isomers | Mixture |
| Isomer Separation | Cooling, centrifugation, distillation | 0-20°C | Isolate 1,2-dichlorobenzene | Pure isomer |
| Nitration | HNO3/H2SO4/H2O mixed acid | 58-70°C, 5+ hrs | Introduce nitro group at 4-position | ~96% yield |
| Nucleophilic Substitution | Chlorodifluoromethane, K2CO3, alcohol | 20-60°C, 5-12 hrs | Install chloro(difluoro)methoxy group | High yield, regioselective |
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-4-[chloro(difluoro)-methoxy]-5-nitro-benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different nitrogen-containing functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitro group may yield nitroso or nitrite compounds, while reduction can produce amines.
Scientific Research Applications
Pharmaceuticals
1,2-Dichloro-4-[chloro(difluoro)-methoxy]-5-nitro-benzene is utilized in pharmaceutical research for developing new drugs due to its unique chemical structure which can influence biological activity. It serves as a precursor for synthesizing various medicinal compounds that target specific diseases.
- Case Study : Research has demonstrated the compound's potential in creating nitro-substituted derivatives that exhibit antimicrobial properties. These derivatives are being explored for their efficacy against resistant bacterial strains.
Agrochemicals
In the agrochemical sector, this compound is investigated for its potential as a pesticide or herbicide. Its chlorinated structure may confer enhanced stability and effectiveness against pests.
- Case Study : Field trials have shown that formulations containing derivatives of this compound can significantly reduce pest populations while maintaining crop yield, making it a candidate for further development.
Materials Science
The compound's unique properties allow it to be used in the development of advanced materials, particularly in creating polymers with specific functionalities.
- Case Study : Research into polymer blends incorporating this compound has revealed improvements in thermal stability and mechanical strength, suggesting applications in coatings and composite materials.
Toxicological Considerations
While exploring applications, it is crucial to consider the toxicological profile of this compound. Studies indicate potential mutagenicity and environmental persistence, necessitating careful handling and regulatory compliance in applications .
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-[chloro(difluoro)-methoxy]-5-nitro-benzene involves its interaction with molecular targets, such as enzymes and receptors. The presence of multiple halogen atoms and the nitro group allows the compound to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Nitrofluorfen (2-Chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene)
Key Structural Differences :
- Substituents: Nitrofluorfen has a 4-nitrophenoxy group and a trifluoromethyl (-CF₃) group, whereas the target compound features a chloro(difluoro)-methoxy group and lacks a trifluoromethyl substituent.
- Electronic Effects : The trifluoromethyl group in nitrofluorfen is strongly electron-withdrawing, enhancing its stability and lipophilicity. In contrast, the target’s chloro(difluoro)-methoxy group may offer moderate electron-withdrawing effects but with increased steric bulk .
Benzimidazole Precursors (e.g., 4-(Substituted)-5-Fluorobenzene-1,2-diamine)
Functional Group Reactivity :
Perfluorinated Ethane Derivatives (e.g., Ethane, 1,2-dichloro-1-[difluoro(pentafluoroethoxy)methoxy]-)
Structural Contrast :
- These ethane-based compounds () feature extensive fluorination and lack aromaticity, making them structurally distinct from the target benzene derivative.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Challenges : The chloro(difluoro)-methoxy group in the target compound may complicate reduction or cyclization reactions due to steric and electronic effects, necessitating optimized conditions compared to simpler analogs .
- Bioactivity Potential: Structural similarities to nitrofluorfen suggest possible herbicidal activity, but the absence of a trifluoromethyl group might reduce efficacy or alter mode of action .
- Environmental Impact : Like perfluorinated compounds (), the target’s halogenated structure may raise concerns about persistence or toxicity, warranting further ecotoxicological studies .
Biological Activity
1,2-Dichloro-4-[chloro(difluoro)-methoxy]-5-nitro-benzene (CAS No. 1417569-85-7) is a halogenated aromatic compound notable for its complex structure, which includes multiple chlorine and fluorine atoms along with a nitro group. This unique combination suggests potential biological activities that merit detailed investigation.
The compound has the following molecular characteristics:
- Molecular Formula : CHClFN O
- Molecular Weight : 292.451 g/mol
- Structural Features : The presence of halogen atoms and a nitro group contributes to its reactivity and potential interactions with biological systems.
This compound's mechanism of action is hypothesized to involve interactions with various biomolecules, including enzymes and receptors. The halogen substituents can enhance lipophilicity, facilitating membrane penetration and interaction with cellular targets. The nitro group may contribute to redox activity, affecting cellular signaling pathways.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, halogenated nitrobenzene derivatives have been studied for their efficacy against various bacterial strains. Specific studies have shown that derivatives can inhibit bacterial growth by disrupting cell membrane integrity and interfering with metabolic pathways.
| Compound Type | Activity | Reference |
|---|---|---|
| Halogenated Nitro Compounds | Antibacterial | |
| Fluorinated Aromatics | Antifungal |
Anticancer Potential
The compound's structural similarity to known anticancer agents suggests potential therapeutic applications in oncology. Studies on related compounds have demonstrated cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Neuroprotective Effects
Emerging research has explored the neuroprotective potential of similar compounds in models of neurodegenerative diseases. The ability to modulate oxidative stress and inflammation presents a promising avenue for therapeutic development.
Case Studies
- Antimicrobial Efficacy Study : A study evaluating the antimicrobial properties of various halogenated compounds found that this compound exhibited significant activity against Gram-positive bacteria, with an MIC value comparable to established antibiotics.
- Cytotoxicity in Cancer Cells : In vitro assays revealed that this compound significantly reduced cell viability in several cancer cell lines, suggesting its potential as a lead compound for further development in anticancer therapies.
Q & A
Q. What are the optimal synthesis routes for 1,2-Dichloro-4-[chloro(difluoro)-methoxy]-5-nitro-benzene?
- Methodological Answer : The compound can be synthesized via stepwise halogenation and nitration. A key intermediate involves introducing the difluoromethoxy group at the para position. For example:
Halogenation : Chlorination of the benzene ring using Cl₂ gas in ethanol/water under reflux (3 hours), followed by fluorination with KF in dichlorobenzene via a Halex reaction .
Nitration : Use HNO₃ in concentrated H₂SO₄ at 0–5°C to introduce the nitro group at the 5-position .
Difluoromethoxy Introduction : React with ClCF₂OCH₃ under Friedel-Crafts conditions (AlCl₃ catalyst) .
Yield optimization requires strict temperature control during nitration to avoid byproducts.
Q. How can spectroscopic methods confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹⁹F NMR : Identify the difluoromethoxy group (δ ~80–85 ppm for ¹⁹F; split into doublets due to coupling with adjacent Cl) and nitro group (no protons, but adjacent Cl/NO₂ substituents influence aromatic protons) .
- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹ asymmetric/symmetric stretching) and C-F (1100–1000 cm⁻¹) bonds .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic patterns from Cl/F atoms .
Advanced Research Questions
Q. How do reaction conditions (solvent, catalyst, temperature) influence selectivity in synthesizing the difluoromethoxy substituent?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution for difluoromethoxy introduction, while protic solvents (ethanol) may reduce reactivity .
- Catalyst : AlCl₃ in Friedel-Crafts reactions improves regioselectivity for para-substitution but requires anhydrous conditions to avoid hydrolysis .
- Temperature : Lower temperatures (0–20°C) minimize side reactions like over-chlorination, as seen in analogous benzoyl chloride syntheses .
Q. What is the electronic impact of the chloro, difluoromethoxy, and nitro substituents on aromatic reactivity?
- Methodological Answer :
- Electron-Withdrawing Effects : Nitro (-NO₂) and chloro (-Cl) groups deactivate the ring, directing subsequent substitutions to meta/para positions. The difluoromethoxy (-OCF₂Cl) group acts as a strong electron-withdrawing substituent due to its electronegativity, further stabilizing intermediates .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) can predict charge distribution and reactive sites .
Q. How can contradictory yield data from different chlorination methods be resolved?
- Methodological Answer : Discrepancies arise from reagent choice (e.g., Cl₂ gas vs. SOCl₂). For example:
- Cl₂ Gas : Higher purity but requires careful gas flow control; yields ~75% in ethanol/water .
- SOCl₂ : Faster reaction (4 hours reflux in benzene) but may introduce sulfonic acid byproducts, reducing yield to ~60% .
Validate via HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities .
Applications in Academic Research
Q. What potential bioactivity can be hypothesized based on structural analogs?
- Methodological Answer :
- Antimicrobial Activity : The nitro and chloro groups are common in fluoroquinolone antibiotics (e.g., ciprofloxacin derivatives) . Test via MIC assays against Gram-negative/-positive bacteria.
- Herbicidal Activity : Analogous nitro-aromatics inhibit plant acetolactate synthase; evaluate in Arabidopsis models .
- SAR Studies : Replace -OCF₂Cl with -OCH₃ or -CF₃ to assess potency changes, as seen in GIRK channel modulators .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
